4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenylbutenyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkyne or alkene. One common method is the hydroboration of alkynes or alkenes in the presence of a transition metal catalyst, such as palladium or platinum . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and automation can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other reduced boron-containing species.
Substitution: The boron atom in the compound can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted boron-containing compounds.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In the Suzuki-Miyaura coupling, the boron atom forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond between the phenylbutenyl group and an aryl or vinyl halide . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the phenylbutenyl group.
2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar compound with an isopropoxy group instead of the phenylbutenyl group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with a fluorinated benzoate group.
Uniqueness
4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a phenylbutenyl group, which imparts specific reactivity and selectivity in organic synthesis. This makes it particularly valuable in the formation of complex molecules and advanced materials.
Properties
Molecular Formula |
C16H23BO2 |
---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-12(14-10-8-7-9-11-14)13(2)17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b13-12+ |
InChI Key |
YXKZGPUMQNXBSH-OUKQBFOZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C(\C)/C2=CC=CC=C2)/C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.